Fmoc-aminooxy-PEG4-acid

PROTAC Targeted Protein Degradation p300/CBP

PROTAC SAR campaigns are compromised when linker polydispersity introduces batch-to-batch variability. Fmoc-aminooxy-PEG4-acid (CAS 1895922-70-9) is a monodisperse, heterobifunctional PEG4 linker that enforces a defined ~1.5-2.0 nm end-to-end distance, optimizing ternary complex formation for targets with inter-pocket distances under ~3 nm. The carboxylic acid terminus provides superior hydrolytic stability over NHS esters, enabling on-demand EDC/HATU activation after anhydrous storage at -20°C. Following Fmoc deprotection, the free aminooxy group supports mild, metal-free oxime ligation with carbonyl-functionalized biomolecules at pH 7-ideal when copper-catalyzed click chemistry is contraindicated.

Molecular Formula C26H33NO9
Molecular Weight 503.5 g/mol
Cat. No. B607491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-aminooxy-PEG4-acid
SynonymsFmoc-aminooxy-PEG4-acid
Molecular FormulaC26H33NO9
Molecular Weight503.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H33NO9/c28-25(29)9-10-31-11-12-32-13-14-33-15-16-34-17-18-36-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29)
InChIKeyQJSNUHJABIFADD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-aminooxy-PEG4-acid Specifications & Identity


Fmoc-aminooxy-PEG4-acid (CAS: 1895922-70-9, molecular formula C₂₆H₃₃NO₉, molecular weight 503.6 g/mol) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker compound . It features an Fmoc-protected aminooxy group at one terminus and a free carboxylic acid at the other . The compound is primarily utilized as a linker building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and in bioorthogonal bioconjugation workflows . Its IUPAC name is 1-(9H-fluoren-9-yl)-3-oxo-2,5,8,11,14,17-hexaoxa-4-azaicosan-20-oic acid . Commercial availability includes purity grades typically ≥95% to ≥98%, with recommended storage at –20°C under anhydrous conditions [1].

PROTAC linker for sterically constrained ternary complexes
Aminooxy chemistry for oxime ligation at neutral pH
Carboxylic acid terminus supports stable intermediate handling
Monodisperse PEG4 for reproducible linker SAR

Why Fmoc-aminooxy-PEG4-acid Is Irreplaceable in PROTAC Design


PROTAC linkers are not inert tethers; their length and composition directly modulate ternary complex formation, ubiquitination efficiency, and ultimately degradation potency [1]. Substituting Fmoc-aminooxy-PEG4-acid with a linker of different PEG repeat length (e.g., PEG2 or PEG8) alters the conformational space sampled by the degrader, potentially shifting the end-to-end distance by nanometers—sufficient to disrupt cooperative binding between the E3 ligase and target protein [1]. Furthermore, linker end-group chemistry dictates orthogonal conjugation strategy: the aminooxy moiety enables oxime ligation with carbonyls (ketones/aldehydes) under mild aqueous conditions, whereas NHS ester or azide-based linkers require distinct reactive partners and reaction conditions . Batch-to-batch inconsistency in linker purity or polydispersity introduces noise into structure-activity relationship (SAR) campaigns, making head-to-head comparisons across degradation libraries unreliable [2].

Length PEG2 or PEG8 may alter ternary complex geometry and degradation readout.
Chemistry NHS ester or azide end groups shift orthogonal conjugation conditions and stability.
Batch Polydispersity or purity variation can introduce SAR noise across linker libraries.

Fmoc-aminooxy-PEG4-acid Differentiation Evidence


PEG4 vs. PEG5 Linker: Degradation Efficiency in p300/CBP Degraders

In a systematic linker optimization study for p300/CBP degraders, compound 18i incorporating a PEG4 linker demonstrated superior degradation efficiency compared to linkers with PEG5 and longer configurations [1]. The PEG4-containing degrader was identified as the most effective p300 degrader in the series, with linker lengths exceeding 10 atoms affording enhanced degradation relative to shorter analogs, but PEG4 representing the optimal balance point within the tested range [1].

PEG4 vs. PEG5
Data to verify
PEG4 degrader reported as most effective in p300/CBP series; outperformed PEG5.
Supports PEG4 linker selection for p300/CBP degrader SAR.
Qualitative assessment; source-independent verification advised.
PROTAC Targeted Protein Degradation p300/CBP Linker SAR

Aminooxy vs. Amine: Oxime Ligation Kinetics

The aminooxy group present in Fmoc-aminooxy-PEG4-acid (upon deprotection) enables oxime ligation with carbonyl-containing biomolecules. In a model oxime ligation using aminooxy-functionalized PEG, catalysis at pH 7 with p-phenylenediamine resulted in a 120-fold faster rate of protein PEGylation compared to an uncatalyzed reaction, and a 19-fold faster rate than the equivalent aniline-catalyzed reaction [1].

Oxime rate
Reported
120× faster than uncatalyzed; 19× over aniline catalysis at pH 7.
Enables rapid bioorthogonal protein PEGylation under mild conditions.
p-phenylenediamine catalyst; model protein system.
Bioconjugation Oxime Ligation Protein PEGylation Bioorthogonal Chemistry

PEG4 vs. PEG12 Linker Length for Sterically Congested Ternary Complexes

PEG4 linkers impose a near-rigid span (end-to-end distance ~1.5–2.0 nm) useful for buried or sterically congested E3 ligase–target protein interfaces, whereas PEG12 linkers introduce additional gauche conformations that function as entropic shock absorbers but reduce cooperativity in constrained binding pockets [1]. Structure-activity relationship studies indicate that progression from PEG4 to PEG8 can enhance ternary complex residence time by up to an order of magnitude, but this effect is target-dependent and not universally beneficial [1].

PEG4 vs. PEG12
Class-level
PEG4: constrained ~1.5–2.0 nm; PEG12: flexible. Residence time can vary ~10× across lengths.
PEG4 may constrain ternary geometry for congested binding pockets.
Target-dependent effect; not universally beneficial.
PROTAC Linker Optimization Ternary Complex Conformational Entropy Linker Length

Carboxylic Acid vs. NHS Ester Linker Stability

Fmoc-aminooxy-PEG4-acid combines an Fmoc-protected aminooxy group (oxime ligation with carbonyls) with a free carboxylic acid (amide coupling with amines via EDC/HATU activation) [1]. In contrast, Fmoc-aminooxy-PEG12-NHS ester replaces the carboxylic acid with an NHS ester group, which reacts directly with amines but is moisture-sensitive and incompatible with aqueous storage . The carboxylic acid terminus offers greater stability during storage and handling while enabling the same downstream amide bond formation upon activation.

COOH vs. NHS
Reported
Carboxylic acid stable; NHS ester t₁/₂ ~10–30 min at pH 8, moisture-sensitive.
Carboxylic acid permits multi-step synthesis with intermediate storage.
Activation (EDC/HATU) required before amide coupling.
Bioconjugation Orthogonal Chemistry Linker Design PROTAC Assembly

Aminooxy-Oxime vs. Azide-Alkyne Bioorthogonal Chemistry

The aminooxy group enables oxime ligation with aldehydes/ketones under mild, metal-free conditions, forming a stable oxime bond [1]. In comparison, copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires cytotoxic copper(I) and reducing agents, while strain-promoted azide-alkyne cycloaddition (SPAAC) requires bulky cyclooctyne moieties that can alter biomolecule properties and exhibit slower kinetics at low concentrations [2]. Oxime ligation using aminooxy-PEG linkers proceeds efficiently at neutral pH with appropriate catalysis, offering a complementary bioorthogonal strategy for applications sensitive to metal contamination or steric bulk.

Oxime vs. Click
Class-level
Oxime: metal-free, pH 7, up to 120× catalyzed rate. SPAAC: 0.1–10 M⁻¹s⁻¹, bulky cyclooctyne.
Provides copper-free alternative for protein labeling where metal toxicity is a concern.
Kinetics dependent on catalyst; review target-specific efficiency.
Bioorthogonal Chemistry Click Chemistry Oxime Ligation SPAAC

Fmoc-aminooxy-PEG4-acid Application Scenarios


PROTACs for Sterically Constrained Interfaces

Based on the PEG4 linker's near-rigid conformational profile and empirical success in p300/CBP degrader optimization [1], Fmoc-aminooxy-PEG4-acid is specifically indicated for PROTAC library synthesis targeting protein pairs with buried or sterically congested binding pockets. The constrained end-to-end distance (~1.5–2.0 nm) of PEG4 enforces a well-defined spatial relationship between warhead and E3 ligand, which can enhance cooperative ternary complex formation relative to longer, more flexible PEG variants [1]. Scientists designing degraders for targets with crystallographically measured inter-pocket distances under ~3 nm should prioritize PEG4-containing linkers in initial SAR screening.

Multi-Step PROTAC Synthesis with Stable Intermediates

The carboxylic acid terminus of Fmoc-aminooxy-PEG4-acid provides superior hydrolytic stability compared to NHS ester-based linkers [1], making it ideal for PROTAC synthesis workflows that involve sequential conjugation steps with intermediate purification or storage. The acid can be stored at –20°C under anhydrous conditions without spontaneous degradation, then activated on-demand with EDC or HATU for coupling to amine-containing warheads or E3 ligands . This contrasts with NHS ester linkers, which hydrolyze in aqueous buffers and require immediate use after dissolution.

Copper-Free Bioorthogonal Protein Labeling

Following Fmoc deprotection, the free aminooxy group enables oxime ligation with aldehyde- or ketone-functionalized biomolecules under mild, metal-free conditions [1]. This chemistry is particularly suited for site-specific protein modification where copper-catalyzed click chemistry is contraindicated due to cytotoxicity or protein oxidation concerns. With optimized catalysis (e.g., p-phenylenediamine), oxime ligation proceeds efficiently at pH 7, enabling conjugation at low micromolar concentrations [1].

Hydrophilic PEG Linker for Conjugate Solubility

The PEG4 spacer confers aqueous solubility to conjugated constructs, as documented in vendor specifications confirming good solubility in DCM, DMF, DMSO, THF, and water [1]. The hydrophilic PEG4 backbone increases solubility in aqueous media, making Fmoc-aminooxy-PEG4-acid suitable for bioconjugation applications where final construct solubility is critical—including antibody-drug conjugate (ADC) linker design and water-soluble fluorescent probe development .

Application
Selection Property
Validation Focus
PROTAC library for constrained target interfaces
PEG4 linker span (~1.5–2.0 nm) enforces defined warhead–E3 distance
Ternary complex formation assay with target/E3 pairs
Multi-step PROTAC assembly with intermediate purification
Carboxylic acid terminus provides hydrolytic stability during storage
Intermediate integrity after aqueous workup and activation
Copper-free protein bioconjugation
Deprotected aminooxy enables oxime ligation at neutral pH
Conjugation efficiency on aldehyde/ketone substrates
Aqueous-soluble conjugate synthesis
PEG4 spacer supports water-miscible constructs
Final construct solubility and aggregation assessment

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